molecular formula C11H8N6 B6133201 7-methyl-10H-[1,2,4]triazolo[4',3':2,3][1,2,4]triazino[5,6-b]indole

7-methyl-10H-[1,2,4]triazolo[4',3':2,3][1,2,4]triazino[5,6-b]indole

Cat. No. B6133201
M. Wt: 224.22 g/mol
InChI Key: RJHLKJWYPPOQKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-methyl-10H-[1,2,4]triazolo[4',3':2,3][1,2,4]triazino[5,6-b]indole is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the family of triazoloindole derivatives and has shown promising results in scientific research.

Mechanism of Action

The exact mechanism of action of 7-methyl-10H-[1,2,4]triazolo[4',3':2,3][1,2,4]triazino[5,6-b]indole is not fully understood. However, it has been suggested that it inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been suggested that it reduces inflammation by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
7-methyl-10H-[1,2,4]triazolo[4',3':2,3][1,2,4]triazino[5,6-b]indole has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and exhibit antioxidant properties. It has also been found to have a neuroprotective effect and has shown promising results in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 7-methyl-10H-[1,2,4]triazolo[4',3':2,3][1,2,4]triazino[5,6-b]indole in lab experiments include its synthetic accessibility, low toxicity, and potential applications in various fields. However, its limitations include its limited solubility in aqueous solutions and the need for further studies to fully understand its mechanism of action.

Future Directions

The potential applications of 7-methyl-10H-[1,2,4]triazolo[4',3':2,3][1,2,4]triazino[5,6-b]indole in scientific research are vast, and there are many future directions for its study. Some of these directions include further studies on its anti-cancer properties, its potential use as an anti-inflammatory agent, and its neuroprotective effects. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its synthesis for potential drug development.

Synthesis Methods

The synthesis of 7-methyl-10H-[1,2,4]triazolo[4',3':2,3][1,2,4]triazino[5,6-b]indole involves the reaction of 7-methylindole-3-carboxaldehyde with 3-aminoguanidine in the presence of acetic acid and sodium acetate. The resulting product is then treated with sodium nitrite and hydrochloric acid to form the final compound.

Scientific Research Applications

7-methyl-10H-[1,2,4]triazolo[4',3':2,3][1,2,4]triazino[5,6-b]indole has been extensively studied for its potential applications in various scientific research fields. It has been found to exhibit anti-cancer properties and has shown promising results in the treatment of breast cancer and leukemia. It has also been studied for its potential use as an anti-inflammatory agent and has shown significant results in reducing inflammation in animal models.

properties

IUPAC Name

4-methyl-8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2(7),3,5,9,11,13-heptaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N6/c1-6-2-3-8-7(4-6)9-10(13-8)14-11-15-12-5-17(11)16-9/h2-5H,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJHLKJWYPPOQKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=NC4=NN=CN4N=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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